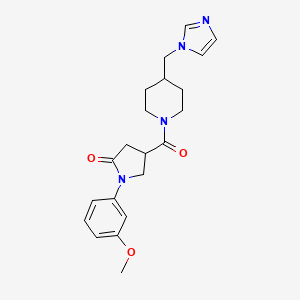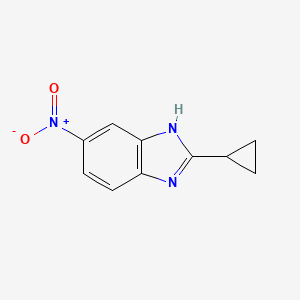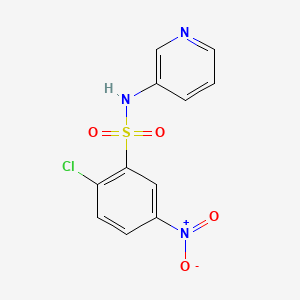![molecular formula C18H17FN6O2 B2701181 1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-52-1](/img/structure/B2701181.png)
1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant importance in modern heterocyclic chemistry due to their wide range of medicinal applications .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves the reaction of an appropriate precursor with a propargyl bromide in the presence of a base such as triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated by techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the click 1,3-dipolar cycloaddition reaction of mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides can afford regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, their IR spectra often display characteristic absorptions, and proton NMR analysis can confirm the absence or presence of certain functional groups .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds closely related to the chemical structure of interest have been extensively studied. For instance, the synthesis of various triazino and triazolopurine derivatives has been reported, demonstrating their potential for further chemical modification and investigation into their physical and chemical properties (Ashour et al., 2012). Such studies lay the groundwork for understanding the molecular architecture and reactivity of these complex molecules.
Biological Activity and Pharmacological Evaluation
Compounds structurally similar to "1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" have been evaluated for their potential biological activities. Research has explored their anticancer, anti-HIV-1, and antimicrobial activities, providing a foundation for the development of new therapeutic agents (Ashour et al., 2012). Such studies are crucial for identifying promising candidates for drug development.
Potential Applications in Material Science
The structural properties of these compounds suggest potential applications in material science, particularly in the development of new materials with specific optical or electronic properties. For example, the study of triazine derivatives and their packing in crystal structures offers insights into their potential as materials for nonlinear optics and other applications (Boese et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c1-4-9-25-17-20-15-14(16(26)23(3)18(27)22(15)2)24(17)10-13(21-25)11-5-7-12(19)8-6-11/h4-8H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWUDVUXSMBPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2701098.png)
![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)
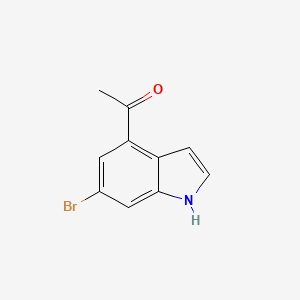
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2701103.png)

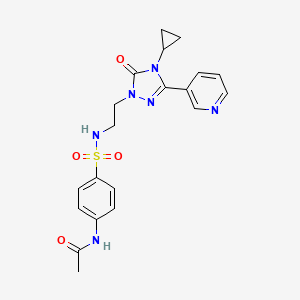

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)
![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)

